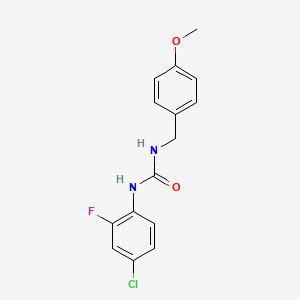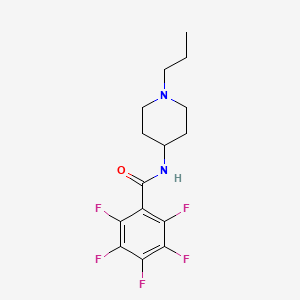
3-(2,2-dimethoxy-1-methylethyl)-2-mercapto-4(3H)-quinazolinone
Übersicht
Beschreibung
3-(2,2-dimethoxy-1-methylethyl)-2-mercapto-4(3H)-quinazolinone, also known as DMQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMQ is a heterocyclic organic compound that contains a quinazolinone ring and a thiol group.
Wirkmechanismus
The mechanism of action of 3-(2,2-dimethoxy-1-methylethyl)-2-mercapto-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. This compound has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,2-dimethoxy-1-methylethyl)-2-mercapto-4(3H)-quinazolinone has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, this compound has some limitations such as its poor solubility in aqueous solutions, which can limit its use in certain experiments. This compound also has limited availability, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
3-(2,2-dimethoxy-1-methylethyl)-2-mercapto-4(3H)-quinazolinone has several potential future directions for research. This compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a drug candidate. This compound can also be modified to improve its selectivity and potency for specific targets. This compound can also be further investigated for its potential as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through a multistep process involving the reaction of 2-aminobenzamide with α-bromoacetone, followed by the reaction with sodium hydrosulfide. This compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces. This compound has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, this compound has some limitations such as its poor solubility in aqueous solutions, which can limit its use in certain experiments. This compound has several potential future directions for research such as improving its solubility and bioavailability, enhancing its selectivity and potency for specific targets, and investigating its potential as a fluorescent probe and corrosion inhibitor.
Wissenschaftliche Forschungsanwendungen
3-(2,2-dimethoxy-1-methylethyl)-2-mercapto-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces.
Eigenschaften
IUPAC Name |
3-(1,1-dimethoxypropan-2-yl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-8(12(17-2)18-3)15-11(16)9-6-4-5-7-10(9)14-13(15)19/h4-8,12H,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKUUQCUUEFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)N1C(=O)C2=CC=CC=C2NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4725931.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4725940.png)
![2-{1-(3-methylbutyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4725945.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4725952.png)
![2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4725963.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4725967.png)
![methyl 4-{2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]ethoxy}benzoate](/img/structure/B4725974.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4725980.png)
![2-methyl-1-[4-(4-morpholinyl)benzoyl]indoline](/img/structure/B4725985.png)

![7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4725991.png)

![1-butyl-6-cyclopropyl-3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4726020.png)
![2-(4-nitrophenoxy)-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B4726026.png)